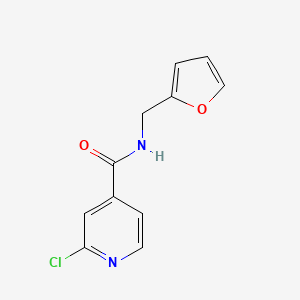
2-Chloro-N-(2-furylmethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Crystal Structure
2-Chloro-N-(2-furylmethyl)isonicotinamide is a compound involved in the synthesis of various chemical structures. For instance, it is used as a ligand in reactions with PdCl2 and PtCl2 to create new complexes with potential antitumor properties, such as trans-bis[(2-nitroxyethyl)isonicotinamide-N]dichloropalladium(ii) and cis-bis[(2-nitroxyethyl)isonicotinamide-N]dichloroplatinum(ii) (Fedorov et al., 2001). Moreover, 2-Chloro-N-(2-furylmethyl)isonicotinamide is involved in the synthesis of functionalized nicotinamide and isonicotinamide derivatives, demonstrating its versatility in creating diverse chemical entities (Alizadeh et al., 2007).
Supramolecular Chemistry and Crystal Engineering
The compound's derivatives are significant in supramolecular chemistry and crystal engineering. Isonicotinamide derivatives are utilized in forming complex supramolecular structures, showcasing its role in the synthesis of high-dimensional structures facilitated by hydrogen bonding and other non-covalent interactions. The variety of synthons and crystal packing patterns seen in the structures of these complexes highlights the compound's adaptability in the creation of novel materials (Aakeröy et al., 2003).
Pharmaceutical Applications
While explicit applications in pharmaceuticals for 2-Chloro-N-(2-furylmethyl)isonicotinamide itself were not found, its derivatives have been explored for potential therapeutic benefits. For instance, compounds like N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide have been synthesized and evaluated for their anticonvulsant activities, showing the potential for the development of new therapeutic agents (Hasan et al., 2011).
properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-6-8(3-4-13-10)11(15)14-7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBAYCJFHARJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-furylmethyl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

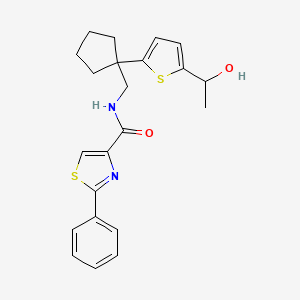

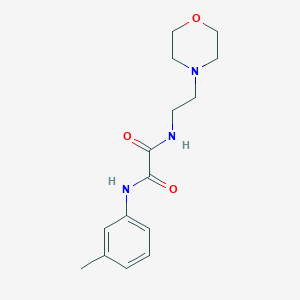

![2-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2627499.png)
![(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2627500.png)


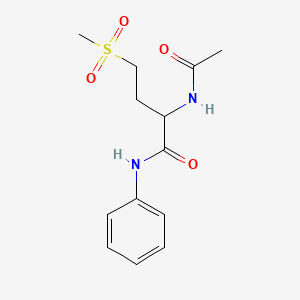
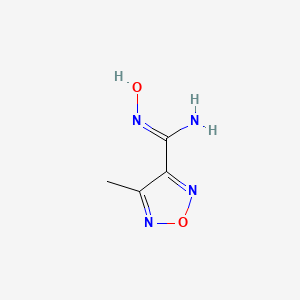
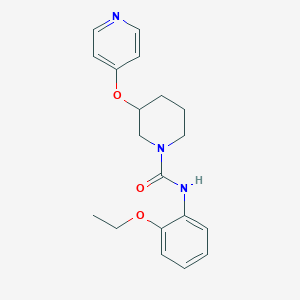
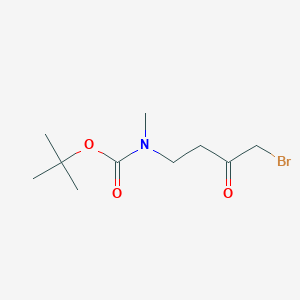
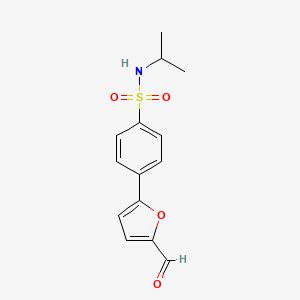
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2627512.png)